Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate
Description
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate is a brominated ester derivative featuring a methyl(phenyl)amino substituent at the 3-position of the propanoate backbone. The bromine atom at the 2-position enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl(phenyl)amino group introduces steric and electronic effects that modulate reactivity and solubility .
Properties
CAS No. |
647018-69-7 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 2-bromo-3-(N-methylanilino)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-13(8-10(12)11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
CKJKCCGWOBDZDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C(=O)OC)Br)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the reaction of 2-bromo-3-[methyl(phenyl)amino]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxy-3-[methyl(phenyl)amino]propanoate.
Reduction: Formation of 2-bromo-3-[methyl(phenyl)amino]propanol.
Oxidation: Formation of 2-bromo-3-[methyl(phenyl)amino]propanoic acid.
Scientific Research Applications
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group can participate in various biochemical reactions, leading to the modulation of biological pathways. The phenylamino group can enhance binding affinity to specific targets, making the compound useful in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (Compound 5)
- Structure: Differs in the oxazolo-pyridine heterocycle and aminomethylphenyl substituent.
- Synthesis : Uses Raney nickel and hydrogen in DMF over 48 hours, yielding a yellow solid (mp 160°C).
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate
- Structure : Contains a fluorinated phenyl group, bromobenzyl substituent, and benzyloxycarbonyl (Cbz) protecting group.
- Crystallography : Crystallizes in space group P2(1) with cell parameters a = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å. The fluorine atom introduces dipole interactions, affecting packing density (calculated density = 1.435 g/cm³) .
2-Bromo-2-methyl-propanoic Acid
- Structure : Simpler backbone with bromine at the 2-position and a methyl group.
- Physical Properties: Boiling point (200°C), solubility in alcohol and ether, and molecular weight (167.01 g/mol) are lower than the target compound due to the absence of the aromatic amino group .
Physicochemical Properties
The methyl(phenyl)amino group in the target compound likely improves organic solubility compared to simpler bromoesters like 2-bromo-2-methyl-propanoic acid .
Biological Activity
Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C11H12BrN O2
- Molecular Weight : Approximately 272.14 g/mol
- Structural Features : The compound includes a bromine atom, a methyl group, and a phenyl ring attached to a propanoate backbone, making it a candidate for various biological interactions and modifications.
Biological Activity Overview
The biological activity of this compound suggests its potential use in enzyme inhibition studies and receptor binding investigations. Its structural properties allow for modifications that could lead to the development of new therapeutic agents.
The compound's mechanism of action may involve:
- Enzyme Inhibition : The presence of the bromine atom and the amino group can interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : The phenyl ring may facilitate binding to various biological receptors, influencing cellular signaling pathways.
Research Findings and Case Studies
Recent studies have highlighted the biological effects of this compound:
- Antimicrobial Activity : In vitro studies indicate that derivatives of similar compounds exhibit selective antimicrobial properties against various bacterial strains, suggesting that this compound could also possess such activity .
- Cytotoxicity : Research has shown that structurally related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound might be explored for anticancer applications .
- Potential Applications in Drug Development : Its structural features make it suitable for further modifications aimed at enhancing its therapeutic efficacy and selectivity against specific diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-bromo-3-hydroxy-3-phenylpropanoate | C10H11BrO3 | Contains a hydroxy group instead of an amino group |
| Methyl (3S)-3-amino-3-[5-bromo-2-(trifluoromethoxy)phenyl]propanoate | C12H13BrF3N | Features trifluoromethoxy substitution |
| Methyl 4-bromo-2-methylbutyrate | C7H11BrO2 | Different carbon chain length and branching |
This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
